molecular formula C16H14N2OS B214930 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide

Cat. No. B214930
M. Wt: 282.4 g/mol
InChI Key: YDPCFQBXFXDBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide, also known as CTB, is a compound that has gained attention for its potential use as a research tool in neuroscience. CTB is a fluorescent tracer that can be used to label and track neural pathways in vitro and in vivo. In

Mechanism of Action

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is taken up by neurons and transported along axons to their target regions. The mechanism of transport is thought to involve binding to gangliosides on the axonal membrane and subsequent endocytosis. Once N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is transported to its target region, it can be visualized using fluorescence microscopy.
Biochemical and Physiological Effects
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is generally considered to be non-toxic and does not have significant biochemical or physiological effects when used as a tracer. However, it is important to note that the injection of any substance into the brain can cause some degree of tissue damage or inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is its high specificity for labeling neural pathways. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide can be injected into a specific brain region and traced to its target areas with high precision. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is also relatively easy to use and can be visualized using standard fluorescence microscopy techniques. However, there are some limitations to the use of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide. For example, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is not suitable for long-term tracing studies, as it is rapidly transported along axons and can be diluted over time. Additionally, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is not suitable for use in living animals, as it cannot cross the blood-brain barrier.

Future Directions

There are several potential future directions for the use of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide in neuroscience research. One area of interest is the development of new imaging techniques that can be used to visualize N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide in vivo. Another area of interest is the use of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide in combination with other tracers or imaging modalities to study complex neural circuits. Finally, there is potential for the development of new derivatives of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide that can be used for specific applications, such as the targeting of specific cell types or the visualization of synaptic activity.

Synthesis Methods

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide involves several steps, including the preparation of the key intermediate, 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid, and the coupling of this intermediate with 3-methylbenzoyl chloride. The final product is obtained through purification and isolation steps. The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide has been described in detail in the literature and can be carried out in a laboratory setting with standard equipment and reagents.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide has been widely used as a tracer in neuroscience research. It has been shown to be an effective tool for labeling and tracking neural pathways in a variety of species, including rodents, primates, and humans. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide can be injected into specific brain regions and traced to their target areas, allowing researchers to map neural circuits and study the connectivity of different brain regions. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide has also been used to study the effects of brain injury and disease on neural pathways.

properties

Product Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide

InChI

InChI=1S/C16H14N2OS/c1-10-4-2-5-11(8-10)15(19)18-16-13(9-17)12-6-3-7-14(12)20-16/h2,4-5,8H,3,6-7H2,1H3,(H,18,19)

InChI Key

YDPCFQBXFXDBIO-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N

Origin of Product

United States

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